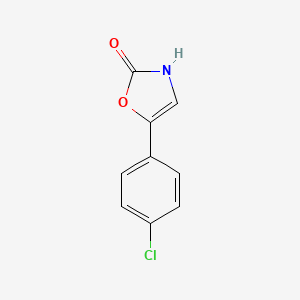

2(3H)-Oxazolone, 5-(4-chlorophenyl)-

Description

Historical Context of Oxazolone (B7731731) Ring Systems in Organic and Medicinal Chemistry

The study of oxazolones, often referred to as azlactones, dates back to the late 19th century. The most historically significant method for their synthesis is the Erlenmeyer-Plöchl reaction, first described in 1893. biointerfaceresearch.com This reaction involves the condensation of an N-acylglycine (like hippuric acid) with an aldehyde in the presence of acetic anhydride (B1165640) and sodium acetate. biointerfaceresearch.comd-nb.info While this classical method primarily yields 4-aryl-5(4H)-oxazolones, it opened the door to the exploration of the broader oxazolone family and established a foundational route to these versatile heterocycles. researchgate.net

Historically, the primary interest in oxazolones was their utility as intermediates in the synthesis of other organic molecules, including α-amino acids and peptides. rfppl.co.inresearchgate.net Their unique reactivity made them valuable building blocks in organic synthesis, a role they continue to play in contemporary chemistry. rfppl.co.in

Significance of 2(3H)-Oxazolone Core Structures in Contemporary Chemical Research

While the 5(4H)-oxazolone isomer has been extensively studied, the 2(3H)-oxazolone core structure holds significant interest in medicinal chemistry. The related fused-ring system, 2(3H)-benzoxazolone, is recognized as a "privileged scaffold." researchgate.netnih.gov This term denotes a molecular framework that is capable of binding to multiple biological targets, making it a valuable starting point for drug discovery. researchgate.net Therapeutic applications for 2(3H)-benzoxazolone derivatives are broad, ranging from analgesic and anti-inflammatory compounds to antipsychotic and neuroprotective agents. researchgate.netnih.gov

The significance of the simpler monocyclic 2(3H)-oxazolone core lies in its potential to act as a bioisosteric replacement for other chemical groups, offering a stable and synthetically accessible template for designing new bioactive molecules. cnr.it Research into N-substituted amino-2(5H)-oxazolones has identified them as a novel class of insecticides that act as nicotinic acetylcholine (B1216132) receptor (nAChR) agonists. Furthermore, various oxazolone derivatives have been investigated for a wide spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. rfppl.co.inbiointerfaceresearch.com

Rationale for Investigating 2(3H)-Oxazolone, 5-(4-chlorophenyl)-

The specific structure of 2(3H)-Oxazolone, 5-(4-chlorophenyl)- combines two key features of interest in modern chemical science: a halogenated aromatic ring and a bioactive heterocyclic core. The rationale for its investigation stems from the established importance of these individual components.

Halogenated heterocyclic compounds, which feature one or more halogen atoms (F, Cl, Br, I) attached to a heterocyclic ring system, are fundamental building blocks in synthetic and medicinal chemistry. The incorporation of a halogen, such as the chlorine atom in the 4-chlorophenyl group, can profoundly influence a molecule's physicochemical properties.

Key effects of halogenation in drug design include:

Increased Lipophilicity : Halogens can increase the molecule's fat-solubility, which can enhance its ability to cross biological membranes like the blood-brain barrier.

Metabolic Stability : The presence of a halogen can block sites on the molecule that are susceptible to metabolic degradation, thereby prolonging the compound's active lifetime in the body.

Enhanced Binding Affinity : Halogen atoms can participate in specific non-covalent interactions, known as halogen bonds, with biological targets such as enzymes and receptors, potentially increasing the potency of a drug candidate.

In material science, the introduction of halogens can modulate the electronic and optical properties of organic compounds, making them useful in the development of materials for organic light-emitting diodes (OLEDs) and other electronic devices.

Contemporary research on oxazolone derivatives is focused on expanding their therapeutic potential by exploring novel substitutions and evaluating their biological activities. A recent area of interest is the development of oxazolone carboxamides as inhibitors of acid ceramidase (AC), an enzyme implicated in various sphingolipid-mediated disorders. cnr.it In these studies, substituted 5-phenyl-oxazol-2-one derivatives were synthesized as part of a chemical optimization process to identify potent and selective inhibitors. cnr.it

Other research has focused on synthesizing new 2-aryl-4-arylidene-5-oxazolone scaffolds and evaluating their efficacy against human cancer cell lines, with some derivatives showing promising activity against hepatocellular and colorectal carcinoma. biointerfaceresearch.com The general trend in the field is to use the oxazolone core as a template and introduce various substituents to modulate its biological activity, targeting a wide range of diseases from cancer to inflammatory conditions. cnr.itbiointerfaceresearch.com The investigation of a compound like 2(3H)-Oxazolone, 5-(4-chlorophenyl)- aligns with this trajectory, exploring how the combination of the 2(3H)-oxazolone scaffold and a halogenated phenyl group may lead to novel chemical properties and biological functions.

Structure

2D Structure

3D Structure

Properties

CAS No. |

61416-43-1 |

|---|---|

Molecular Formula |

C9H6ClNO2 |

Molecular Weight |

195.60 g/mol |

IUPAC Name |

5-(4-chlorophenyl)-3H-1,3-oxazol-2-one |

InChI |

InChI=1S/C9H6ClNO2/c10-7-3-1-6(2-4-7)8-5-11-9(12)13-8/h1-5H,(H,11,12) |

InChI Key |

PGERYZWNJCOLOA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C2=CNC(=O)O2)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 2 3h Oxazolone, 5 4 Chlorophenyl

Classical and Contemporary Synthetic Routes to 2(3H)-Oxazolones

The broader family of oxazolones, which exists in five isomeric forms, can be synthesized through various routes. rfppl.co.inbiointerfaceresearch.com While classical methods are well-established, contemporary strategies offer improved efficiency and substrate scope.

Cyclization Reactions for Oxazolone (B7731731) Ring Formation

The formation of the 2(3H)-oxazolone ring, a cyclic carbamate (B1207046) structure, is a key synthetic challenge. nih.gov A notable and direct method involves the ring oxidation of a precursor 2H-oxazole. nih.gov Research has shown that 5-substituted 2H-oxazoles can be oxidized to the corresponding 2-oxazolone, a reaction primarily catalyzed by the cytosolic enzyme aldehyde oxidase. nih.gov This biotransformation occurs in the liver cytosolic fraction and does not require cytochrome P450 enzymes. nih.gov

Other modern synthetic strategies include intramolecular cyclization reactions. mdpi.com For instance, the dehydrative cyclization of N-(β-hydroxyethyl)amides is a widely used method for producing the related 2-oxazoline ring system, which can be a precursor to oxazoles. mdpi.comcam.ac.uk Furthermore, palladium-catalyzed cyclization of substrates like N-alkynyl-tert-butyloxycarbamates provides a pathway to substituted oxazolones. rfppl.co.in

Erlenmeyer-Plochl Condensation and its Variants

The Erlenmeyer-Plochl reaction, first described in 1893, is the most classical and widely recognized method for synthesizing oxazolones. biointerfaceresearch.comrsc.org This reaction typically involves the condensation of an aromatic aldehyde with an N-acylglycine, such as hippuric acid, in the presence of acetic anhydride (B1165640) and a weak base like sodium acetate. biointerfaceresearch.comrsc.orgwikipedia.org The process involves the initial cyclization of the N-acylglycine, followed by a condensation step with the aldehyde. biointerfaceresearch.comrsc.org

It is crucial to note that the primary product of the Erlenmeyer-Plochl synthesis is the 4-arylidene-5(4H)-oxazolone isomer, also known as an azlactone. sci-hub.sebiointerfaceresearch.com While this is a cornerstone of oxazolone chemistry, it does not directly yield the 2(3H)-oxazolone scaffold. researchgate.net However, the azlactone products are valuable intermediates that can be used in the synthesis of other heterocyclic systems. d-nb.info

Numerous variants of this reaction have been developed to improve yields and broaden its applicability. These include the use of different catalysts such as zinc oxide, calcium acetate, lead acetate, or ytterbium (III) triflate in place of sodium acetate. rfppl.co.insphinxsai.com Additionally, solvent-free conditions, often facilitated by microwave irradiation or mechanochemical grinding, represent green chemistry approaches to this classic transformation. biointerfaceresearch.comd-nb.info

Strategies for Introducing the 5-(4-chlorophenyl) Moiety

The introduction of the 5-(4-chlorophenyl) group onto the oxazolone core can be achieved through several strategic approaches, primarily dictated by the choice of starting materials.

One of the most direct methods is the use of 4-chlorobenzaldehyde (B46862) as the aldehyde component in a condensation reaction like the Erlenmeyer-Plochl synthesis. researchgate.net This places the 4-chlorophenyl group at the desired position on the resulting azlactone, which could then potentially be transformed into the target isomer.

Another powerful strategy involves building the heterocyclic ring onto a pre-existing chlorophenyl-containing fragment. This can be accomplished via modern cross-coupling reactions. For example, a suitably functionalized oxazole (B20620) can undergo a Suzuki or Stille coupling reaction with a 4-chlorophenylboronic acid or a (4-chlorophenyl)stannane derivative, respectively, to form the C-C bond at the C5 position. nih.govamazonaws.com

Furthermore, the van Leusen oxazole synthesis provides a route to 5-substituted oxazoles by reacting an aldehyde with tosylmethyl isocyanide (TosMIC). ijpsonline.com Utilizing 4-chlorobenzaldehyde in this reaction would directly yield a 5-(4-chlorophenyl)oxazole precursor.

Targeted Synthesis of 2(3H)-Oxazolone, 5-(4-chlorophenyl)-

The specific synthesis of 2(3H)-Oxazolone, 5-(4-chlorophenyl)- requires a multi-step approach that combines the formation of a suitable precursor with the final cyclization and functionalization steps.

Precursor Synthesis and Functionalization Pathways

A plausible and efficient pathway to the target compound involves the synthesis of 5-(4-chlorophenyl)-2H-oxazole as a key intermediate, followed by a ring oxidation step. nih.gov

The synthesis of the 5-(4-chlorophenyl)-2H-oxazole precursor can begin from 2-amino-1-(4-chlorophenyl)ethan-1-one hydrochloride. This starting material contains the necessary carbon skeleton and the correctly positioned 4-chlorophenyl group. The synthesis of this aminoketone can be achieved through various established methods, including the Friedel-Crafts acylation of chlorobenzene.

Once the 5-(4-chlorophenyl)-2H-oxazole is obtained, the final and critical step is the oxidation to the 2(3H)-oxazolone. As established, this transformation can be catalyzed by aldehyde oxidase. nih.gov This enzymatic approach offers high specificity under mild conditions. Chemical oxidation methods, such as those used to convert oxazolines to oxazoles (e.g., using manganese dioxide or Kharasch-Sosnovsky reaction conditions), could also be explored for this transformation, though optimization would be required. cam.ac.uknih.gov

An alternative pathway could involve the cyclization of a precursor like a β-hydroxy amide derived from a 4-chlorophenyl-containing amino alcohol. mdpi.com For example, a compound structurally related to 2-(4-chlorobenzylamino)-1-(4-nitrophenyl)ethanol could serve as a starting point for creating an appropriate precursor for cyclization. researchgate.net

Optimization of Reaction Conditions for Yield and Selectivity

Optimizing reaction conditions is paramount for maximizing the yield and purity of the final product in any synthetic sequence. Key parameters that are typically adjusted include the choice of solvent, catalyst, base, reaction temperature, and time. researchgate.netnih.gov

For cyclization reactions, the selection of the dehydrating agent or catalyst is critical. For instance, in the synthesis of related 2-oxazolines, screening various bases like triethylamine, pyridine, and N,N-diisopropylethylamine, along with different solvents such as dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), and dioxane, has been shown to significantly impact product yield. researchgate.net

The table below illustrates typical optimization parameters investigated in related heterocyclic syntheses, demonstrating how systematic variation of conditions can lead to improved outcomes.

| Entry | Catalyst/Reagent | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 1 | Tosyl Chloride | Triethylamine | THF | RT | ~10 | researchgate.net |

| 2 | XtalFluor-E | Pyridine | CH2Cl2 | -78 to RT | 80 | researchgate.net |

| 3 | DMAP-Tf | - | DCM | RT | ND | nih.gov |

| 4 | DMAP-Tf | DMAP | DCM | 40 | 96 | nih.gov |

| 5 | Hippuric Acid/Aldehyde | KOH | DMSO | 150 | - | researchgate.net |

| 6 | Hippuric Acid/Aldehyde | t-BuOK | DMSO | 150 | - | researchgate.net |

In the context of synthesizing 2(3H)-Oxazolone, 5-(4-chlorophenyl)-, optimization would focus on the efficiency of the precursor formation and the final oxidation step. For the oxidation of the 2H-oxazole intermediate, factors such as enzyme concentration (in a biocatalytic approach), choice of chemical oxidant, temperature, and reaction time would need to be carefully controlled to maximize the yield of the desired 2(3H)-oxazolone while minimizing side reactions. nih.gov

Catalyst-Free and Green Chemistry Approaches in Oxazolone Synthesis

The pursuit of environmentally benign synthetic routes has led to the development of catalyst-free and green chemistry methodologies for oxazolone synthesis. These approaches aim to reduce waste, eliminate the need for hazardous catalysts, and often utilize alternative energy sources to drive reactions.

One notable green chemistry approach involves the use of microwave irradiation. For the synthesis of related oxazolone structures, such as 4-arylidene-2-phenyl oxazole-5(4H)-ones, reactants like hippuric acid and aryl aldehydes can be irradiated under microwave conditions in the presence of acetic anhydride. biointerfaceresearch.com This method can produce oxazolones in high yields (70-75%) within minutes, entirely avoiding the use of a catalyst. biointerfaceresearch.com While this example pertains to a different isomer, it highlights a principle that can be adapted for various oxazolone syntheses, potentially including 2(3H)-oxazolones. The key advantages of this technique are the significant reduction in reaction time and the elimination of a catalyst, which simplifies purification processes.

Solvent-free conditions represent another cornerstone of green synthesis for oxazolones. Reactions can be performed by heating a mixture of the necessary reagents, such as a substituted benzaldehyde, hippuric acid, and acetic anhydride with a catalyst like zinc oxide, at room temperature. sphinxsai.com This approach, particularly when paired with a reusable catalyst, minimizes the use of volatile and often toxic organic solvents. biointerfaceresearch.comajrconline.org The development of such protocols for 2(3H)-Oxazolone, 5-(4-chlorophenyl)- is a continuing area of research, aiming to combine environmental benefits with high synthetic efficiency.

The table below summarizes representative green chemistry approaches applicable to the synthesis of oxazolone cores.

| Method | Key Features | Typical Reactants | Advantage |

| Microwave-Assisted | Rapid heating, short reaction times (4-5 minutes) | Hippuric acid, Aryl aldehyde, Acetic anhydride | Catalyst-free, High speed, Increased yield |

| Solvent-Free | Reaction occurs between neat reactants | Substituted benzaldehyde, Hippuric acid, Catalyst | Reduced solvent waste, Simplified work-up |

Multicomponent Reactions in Oxazolone Synthesis

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product, are highly valued in medicinal and organic chemistry for their efficiency, atom economy, and ability to rapidly generate molecular complexity. nih.gov For the synthesis of the 2(3H)-oxazolone scaffold, Ugi-type reactions are particularly prominent.

Ugi-Type Four-Component Reactions

The Ugi four-component reaction (Ugi-4CR) is a powerful tool for synthesizing α-acetamido carboxamide derivatives and has been adapted for the one-pot synthesis of 3,5-diaryl-2(3H)-oxazolone 4-carboxamides. lookchem.commdpi.com This methodology is directly applicable to the synthesis of derivatives of 2(3H)-Oxazolone, 5-(4-chlorophenyl)-.

The reaction involves the combination of an arylglyoxal, an aniline, an isocyanide, and trichloroacetic acid in a solvent like dichloromethane. lookchem.com To produce the target 5-(4-chlorophenyl) moiety, 4-chlorophenylglyoxal would be used as the arylglyoxal component. The reaction proceeds through the formation of an Ugi product, which then undergoes a spontaneous in-situ cyclization to form the stable 2(3H)-oxazolone ring. lookchem.com A crucial aspect of this synthesis is the role of the trichloroacetyl group, which functions as a masked carbonic acid surrogate, facilitating the final ring closure. lookchem.com

The general scheme for this Ugi-based synthesis is presented below:

| Arylglyoxal (1) | Aniline (2) | Isocyanide (3) | Acid (4) | Product (5) |

| 4-Chlorophenylglyoxal | Aniline | Cyclohexyl isocyanide | Trichloroacetic acid | 5-(4-chlorophenyl)-2(3H)-oxazolone derivative |

This one-pot process is highly efficient and allows for significant structural diversity by varying each of the four components. The use of 4-chlorophenylglyoxal in Ugi reactions to build related heterocyclic systems has also been demonstrated, underscoring the robustness of this approach for incorporating the desired substituted phenyl ring at the 5-position. nih.gov

Other Chemo-selective Multicomponent Methodologies

While the Ugi reaction is a well-documented MCR for preparing 2(3H)-oxazolones, other chemo-selective multicomponent methodologies are employed for the synthesis of different heterocyclic cores, including various oxazolone isomers. For instance, three-component reactions involving an aromatic aldehyde, a β-ketoester, and hydroxylamine (B1172632) hydrochloride are effectively used to synthesize 4-arylidene-isoxazole-5(4H)-ones, a different class of heterocycles. semnan.ac.ir These reactions can be promoted by green catalysts and solvents, such as gluconic acid in an aqueous solution. acgpubs.org

The chemo-selectivity of MCRs is critical, as the choice of starting materials and reaction conditions precisely dictates which isomeric scaffold is formed. For the specific 2(3H)-oxazolone core, the Ugi-type reaction remains the most relevant and specifically applied multicomponent strategy reported to date, offering a reliable and versatile route to compounds like 5-(4-chlorophenyl)-2(3H)-oxazolone. lookchem.com

Chemical Reactivity and Transformations of 2 3h Oxazolone, 5 4 Chlorophenyl

Electrophilic and Nucleophilic Reactions of the Oxazolone (B7731731) Ring

The 2(3H)-oxazolone ring is a versatile scaffold that can participate in reactions with both electrophiles and nucleophiles. The specific sites of reactivity are influenced by the nature of the attacking reagent and the reaction conditions.

Reactivity at the Carbonyl Group (C-2)

The carbonyl group at the C-2 position is a primary site for nucleophilic attack due to the partial positive charge on the carbon atom. researchgate.net While specific studies on 2(3H)-oxazolone, 5-(4-chlorophenyl)- are limited, the reactivity can be inferred from the general behavior of carbonyl groups in five-membered heterocyclic systems.

Nucleophilic Addition: Strong nucleophiles, such as those found in Grignard reagents (RMgX) and organolithium compounds (RLi), are expected to add to the C-2 carbonyl. researchgate.netsphinxsai.com This would result in the formation of a tetrahedral intermediate which, upon acidic workup, would likely lead to ring-opened products. For instance, the reaction of a saturated 5(4H)-oxazolone with phenylmagnesium bromide leads to the formation of a tertiary acylamino alcohol, indicating a nucleophilic attack at the carbonyl group followed by ring opening. researchgate.net

Reduction: The C-2 carbonyl group is susceptible to reduction by hydride reagents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄). libretexts.org Such a reaction would be expected to yield a hydroxy-oxazolidine intermediate, which may be stable or undergo further transformation depending on the reaction conditions. The general mechanism for metal hydride reduction involves the nucleophilic addition of a hydride ion to the carbonyl carbon. libretexts.org

The table below summarizes the expected outcomes of nucleophilic additions to the C-2 carbonyl of 2(3H)-oxazolone, 5-(4-chlorophenyl)-.

| Reagent | Expected Intermediate/Product | Reaction Type |

| Grignard Reagent (e.g., CH₃MgBr) | Ring-opened tertiary alcohol | Nucleophilic Addition |

| Lithium Aluminum Hydride (LiAlH₄) | 2-hydroxy-5-(4-chlorophenyl)oxazolidine | Carbonyl Reduction |

Reactions at the 3-Nitrogen Position

The nitrogen atom at the 3-position of the oxazolone ring possesses a lone pair of electrons, rendering it nucleophilic and susceptible to reactions with electrophiles, such as alkylating and acylating agents.

N-Alkylation: In the presence of a base, the N-H proton can be abstracted, forming an ambident anion that can be alkylated. The regioselectivity of the alkylation (N- vs. O-alkylation) can be influenced by the nature of the alkylating agent and the reaction conditions. nih.gov For instance, N-alkylation of benzisoxazolones, a related heterocyclic system, has been achieved under basic conditions using various alkyl halides. nih.gov

N-Acylation: The nitrogen atom can also be acylated using acid chlorides or anhydrides in the presence of a base. This reaction leads to the formation of N-acyl-2(3H)-oxazolones. A study on the N-acylation of 2(3H)-benzoxazolone demonstrated the feasibility of this transformation using montmorillonite (B579905) K10 as a catalyst under ultrasound irradiation. researchgate.net

The following table illustrates potential electrophilic reactions at the 3-nitrogen position.

| Electrophile | Reagent/Conditions | Expected Product | Reaction Type |

| Methyl Iodide (CH₃I) | Base (e.g., NaH) in an aprotic solvent | 3-methyl-5-(4-chlorophenyl)-2(3H)-oxazolone | N-Alkylation |

| Acetyl Chloride (CH₃COCl) | Base (e.g., Pyridine) | 3-acetyl-5-(4-chlorophenyl)-2(3H)-oxazolone | N-Acylation |

Reactivity at the 5-Position (Bearing the 4-chlorophenyl group)

The reactivity at the 5-position is primarily associated with the chemical behavior of the attached 4-chlorophenyl group. The oxazolone ring itself can influence the reactivity of this aromatic substituent.

Electrophilic Aromatic Substitution: The 4-chlorophenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation. libretexts.orgmasterorganicchemistry.comwikipedia.orglumenlearning.com The oxazolone moiety is generally considered to be an electron-withdrawing group, which would direct incoming electrophiles to the meta-position of the phenyl ring. However, the lone pairs on the ring oxygen and nitrogen could potentially donate electron density to the phenyl ring, complicating the directing effects.

Nucleophilic Aromatic Substitution: The chlorine atom on the phenyl ring is generally unreactive towards nucleophilic aromatic substitution unless activated by strong electron-withdrawing groups in the ortho and para positions. The oxazolone ring's electronic influence would play a role in determining the feasibility of such reactions.

Ring-Opening and Rearrangement Reactions

The 2(3H)-oxazolone ring can undergo cleavage or rearrangement under specific conditions, such as in the presence of hydrolytic agents or upon exposure to heat or light.

Hydrolytic Cleavage of the Oxazolone Ring

The ester-like linkage (O-C=O) within the oxazolone ring makes it susceptible to hydrolysis under both acidic and basic conditions, leading to ring-opened products. viu.ca

Acid-Catalyzed Hydrolysis: In the presence of a strong acid, the carbonyl oxygen can be protonated, which activates the carbonyl carbon for nucleophilic attack by water. viu.ca This is followed by a series of proton transfer steps and cleavage of the C-O bond to yield a carboxylic acid and an amino alcohol derivative.

Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide (B78521) ion can directly attack the C-2 carbonyl carbon. researchgate.net This leads to a tetrahedral intermediate that can subsequently undergo ring opening to form a carboxylate and an amino alcohol. Kinetic studies on the hydrolysis of isomeric 5(4H)-oxazolones have shown that the reaction is catalyzed by hydroxide ions and general bases. masterorganicchemistry.com The rate of hydrolysis is influenced by the substituents on the oxazolone ring. researchgate.net

The expected products of the hydrolytic cleavage of 2(3H)-Oxazolone, 5-(4-chlorophenyl)- are presented in the table below.

| Condition | Product |

| Acidic (e.g., aq. HCl) | 2-amino-1-(4-chlorophenyl)ethanol and carbon dioxide |

| Basic (e.g., aq. NaOH) | Sodium salt of 2-amino-1-(4-chlorophenyl)ethanol and sodium carbonate |

Thermal and Photochemical Transformations

Exposure to thermal energy or electromagnetic radiation can induce transformations in the 2(3H)-oxazolone ring system.

Photochemical Transformations: The photochemical behavior of oxazolones is an area of interest, with some derivatives exhibiting photoswitching properties. The photolysis of aryl azides can lead to ring expansion and the formation of azepinones. nih.gov While not directly analogous, this suggests that photochemical stimulation of the 5-aryl-2(3H)-oxazolone system could potentially lead to complex rearrangements. The UV irradiation of related oxazolone derivatives has been studied in the context of their photophysical properties. ucl.ac.uk

Formation of Novel Heterocyclic Systems from 2(3H)-Oxazolone, 5-(4-chlorophenyl)-

Conversion to Imidazolones and other Nitrogen Heterocycles

The conversion of oxazolones into imidazolones is a well-established and synthetically useful transformation. This rearrangement is a key method for producing di- and tri-substituted imidazol-4-ones, which are significant pharmacophores in medicinal chemistry. nih.gov The fundamental mechanism involves the nucleophilic attack of a primary amine on the oxazolone ring. This initial step leads to the opening of the oxazolone ring to form a diamide (B1670390) intermediate, which then undergoes an intramolecular cyclization, accompanied by the elimination of a water molecule, to yield the thermodynamically more stable imidazol-4-one ring. nih.gov

Research has demonstrated that oxazolone derivatives can react with a range of nitrogen-based nucleophiles to afford various heterocyclic products. For instance, the reaction of an oxazolone derivative with different heterocyclic amines, such as 2-aminopyridine, 3-aminopyridine, and 2-aminothiazole, in the presence of glacial acetic acid and sodium acetate, yields the corresponding imidazolone (B8795221) derivatives. mdpi.com Similarly, reactions with diamines under different conditions also produce imidazolones. mdpi.com

The general reactivity of the oxazolone core suggests that 2(3H)-Oxazolone, 5-(4-chlorophenyl)- would be a suitable substrate for these transformations. The reaction with various amines would lead to the formation of a diverse range of imidazolones substituted at the N-1 position, with the 5-(4-chlorophenyl) moiety remaining intact at position 4 of the new imidazolone ring.

| Reactant (Heterocyclic Amine) | Reaction Conditions | Product Class |

|---|---|---|

| 2-Aminopyridine | Glacial Acetic Acid, Sodium Acetate, Reflux | Imidazolone Derivative |

| 3-Aminopyridine | Glacial Acetic Acid, Sodium Acetate, Reflux | Imidazolone Derivative |

| 2-Aminothiazole | Glacial Acetic Acid, Sodium Acetate, Reflux | Imidazolone Derivative |

| 2-Amino benzothiazole (B30560) | Glacial Acetic Acid, Sodium Acetate, Reflux | Imidazolone Derivative |

| o-Phenylenediamine | Glacial Acetic Acid | Imidazolone Derivative |

Annelation Reactions and Spiro-compound Formation

Beyond simple ring transformation, the oxazolone nucleus is a valuable building block for constructing more intricate molecular architectures like annelated (fused) and spirocyclic compounds.

Annelation Reactions

Annelation involves the fusion of a new ring onto an existing molecular framework. Isoxazolone derivatives, which are structurally related to oxazolones, have been shown to participate in transition metal-catalyzed annulation reactions. For example, a rhodium(III)-catalyzed [4+2] annulation of 3-aryl-5-isoxazolones with maleimides has been developed to produce synthetically important 3,4-dihydroisoquinoline (B110456) derivatives in good yields. nih.gov This process involves C-H activation and the formation of new C-C and C-N bonds, with carbon dioxide as a byproduct. nih.gov This type of reactivity highlights the potential of the 5-aryl-oxazolone scaffold to act as a synthon for building fused heterocyclic systems, suggesting that 2(3H)-Oxazolone, 5-(4-chlorophenyl)- could undergo similar transformations with appropriate reaction partners and catalytic systems.

Spiro-compound Formation

Spiro compounds contain two rings connected by a single common atom. The synthesis of these structures is of great interest in medicinal chemistry. Oxazolone derivatives, specifically 4-arylidine-5(4H)-oxazolones, can function as effective dipolarophiles in 1,3-dipolar cycloaddition reactions. researchgate.net This reaction is a powerful method for constructing five-membered heterocycles. mdpi.com

Advanced Spectroscopic and Structural Elucidation of 2 3h Oxazolone, 5 4 Chlorophenyl

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

No specific experimental data for 2(3H)-Oxazolone, 5-(4-chlorophenyl)- is available in the searched literature.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)2D NMR experiments would be required to definitively assign the proton and carbon signals and to establish connectivity within the molecule.

COSY (Correlation Spectroscopy) would establish ¹H-¹H spin-spin coupling relationships.

HSQC (Heteronuclear Single Quantum Coherence) would correlate proton signals with their directly attached carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons over two to three bonds, helping to piece together the molecular structure.

Vibrational Spectroscopy (FT-IR) for Functional Group Identification

No specific experimental data for 2(3H)-Oxazolone, 5-(4-chlorophenyl)- is available in the searched literature.

An FT-IR spectrum would be used to identify the characteristic vibrational frequencies of the functional groups present. Key absorption bands would be expected for the C=O (carbonyl) and C=N stretching vibrations of the oxazolone (B7731731) ring, as well as C-O stretching. Aromatic C-H and C=C stretching vibrations from the phenyl ring would also be prominent.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

No specific experimental data for 2(3H)-Oxazolone, 5-(4-chlorophenyl)- is available in the searched literature.

Mass spectrometry would be used to determine the molecular weight of the compound and to study its fragmentation pattern. High-resolution mass spectrometry (HRMS) would confirm the elemental composition. The fragmentation analysis would provide further structural evidence by identifying stable fragments resulting from the cleavage of the molecule, such as the loss of CO or the fragmentation of the chlorophenyl ring.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

No specific experimental data for 2(3H)-Oxazolone, 5-(4-chlorophenyl)- is available in the searched literature.

UV-Visible spectroscopy would provide information about the electronic transitions within the molecule, indicating the extent of conjugation. The absorption maxima (λmax) would be characteristic of the chromophoric system formed by the oxazolone ring and the attached 4-chlorophenyl group. Fluorescence spectroscopy would determine if the compound emits light after absorption and would characterize its emission spectrum.

X-ray Crystallography for Solid-State Structure Determination (Commonly used for such compounds)

A comprehensive search of crystallographic databases and scientific literature did not yield specific X-ray diffraction data for the solid-state structure of 2(3H)-Oxazolone, 5-(4-chlorophenyl)-. While X-ray crystallography is a common and powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid, it appears that the crystal structure for this particular compound has not been experimentally determined and deposited in the accessible databases.

For analogous compounds, X-ray crystallography typically provides detailed information regarding the crystal system, space group, and unit cell dimensions. Furthermore, it elucidates key structural features such as bond lengths, bond angles, and torsional angles within the molecule. This data is invaluable for understanding the conformation of the oxazolone and chlorophenyl rings, as well as the planarity of the molecule.

Should the crystallographic data for this compound become available, it would be possible to generate a detailed analysis, including the following data tables:

Table 1: Crystal Data and Structure Refinement for 2(3H)-Oxazolone, 5-(4-chlorophenyl)- (Data Not Available)

| Parameter | Value |

|---|---|

| Empirical formula | C₉H₆ClNO₂ |

| Formula weight | 195.60 |

| Temperature | N/A |

| Wavelength | N/A |

| Crystal system | N/A |

| Space group | N/A |

| Unit cell dimensions | a = N/A Å, α = N/A ° |

| b = N/A Å, β = N/A ° | |

| c = N/A Å, γ = N/A ° | |

| Volume | N/A ų |

| Z | N/A |

| Density (calculated) | N/A Mg/m³ |

| Absorption coefficient | N/A mm⁻¹ |

| F(000) | N/A |

| Crystal size | N/A mm³ |

| Theta range for data collection | N/A ° |

| Index ranges | N/A |

| Reflections collected | N/A |

| Independent reflections | N/A |

| Completeness to theta | N/A % |

| Absorption correction | N/A |

| Max. and min. transmission | N/A |

| Refinement method | N/A |

| Data / restraints / parameters | N/A |

| Goodness-of-fit on F² | N/A |

| Final R indices [I>2sigma(I)] | R1 = N/A, wR2 = N/A |

| R indices (all data) | R1 = N/A, wR2 = N/A |

| Largest diff. peak and hole | N/A e.Å⁻³ |

Table 2: Selected Bond Lengths [Å] and Angles [°] for 2(3H)-Oxazolone, 5-(4-chlorophenyl)- (Data Not Available)

| Bond | Length (Å) | Angle | Degree (°) |

|---|---|---|---|

| Cl-C(x) | N/A | C(x)-C(y)-C(z) | N/A |

| O(1)-C(2) | N/A | C(y)-C(z)-N(3) | N/A |

| N(3)-C(2) | N/A | C(z)-N(3)-C(4) | N/A |

| N(3)-C(4) | N/A | N(3)-C(4)-C(5) | N/A |

| C(4)-C(5) | N/A | C(4)-C(5)-O(1) | N/A |

| C(5)-O(1) | N/A | C(5)-O(1)-C(2) | N/A |

| C(5)-C(Ar1) | N/A | O(1)-C(2)=O(2) | N/A |

Computational Chemistry and Theoretical Studies on 2 3h Oxazolone, 5 4 Chlorophenyl

Quantum Chemical Calculations for Electronic Structure and Stability

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. For compounds structurally similar to 2(3H)-Oxazolone, 5-(4-chlorophenyl)-, DFT calculations, often at the B3LYP/6-311G+(d,p) level of theory, are employed to optimize the molecular geometry and determine its energetic properties. preprints.orgmdpi.comresearchgate.net These studies are instrumental in predicting the molecule's stability and reactivity. The optimized structure provides information on bond lengths, bond angles, and dihedral angles, which are essential for understanding its three-dimensional conformation. For related heterocyclic compounds containing a 4-chlorophenyl group, DFT has been used to confirm the thioamide form over the iminothiol tautomer by comparing calculated and experimental 13C NMR chemical shifts. mdpi.com

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter for determining molecular reactivity; a smaller gap suggests higher reactivity. nih.gov

For a related compound, (3-(4-chlorophenyl)-4,5-dihydroisoxazol-5-yl)methyl benzenesulfonate, the calculated HOMO-LUMO energy gap is 4.6548 eV. preprints.orgmdpi.comresearchgate.net In this molecule, both the HOMO and LUMO are localized across the entire system. preprints.orgmdpi.comresearchgate.net Generally, the presence of a nitro substituent in similar aromatic compounds tends to lower the HOMO-LUMO gap compared to chloro-substituted analogues, indicating increased reactivity. nih.gov

Molecular Electrostatic Potential (MEP) maps are valuable for identifying the electron-rich and electron-poor regions of a molecule. These maps help in predicting sites for electrophilic and nucleophilic attack. For similar compounds, MEP analysis has shown that negative potential sites are often located on oxygen and nitrogen atoms, while positive potentials are found around hydrogen atoms. researchgate.net

Table 1: Frontier Molecular Orbital Energies for a Structurally Related Compound

| Parameter | Value (eV) |

|---|---|

| EHOMO | -6.5601 |

| ELUMO | -1.9053 |

| Energy Gap (ΔE) | 4.6548 |

(Data based on (3-(4-chlorophenyl)-4,5-dihydroisoxazol-5-yl)methyl benzenesulfonate) preprints.orgmdpi.comresearchgate.net

Conformational Analysis and Molecular Dynamics Simulations

Reaction Mechanism Elucidation via Computational Pathways

Computational methods are invaluable for elucidating reaction mechanisms. For instance, in the formation of related isoxazoline (B3343090) structures, computational studies have been used to explore the regioselectivity and molecular mechanism of [3+2] cycloaddition reactions. mdpi.com These studies analyze the energy profiles of different reaction pathways to determine the most favorable route. Such computational approaches could be applied to understand the synthesis and reactivity of 2(3H)-Oxazolone, 5-(4-chlorophenyl)-, providing a theoretical basis for optimizing reaction conditions and predicting potential byproducts.

Ligand-Protein Interaction Modeling (Molecular Docking)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. asiapharmaceutics.info This is particularly useful in drug discovery for predicting the interaction between a small molecule (ligand) and a protein target.

For various oxazolone (B7731731) and 4-chlorophenyl-containing compounds, molecular docking studies have been performed to identify potential biological targets. For example, derivatives of 1,3,4-oxadiazole (B1194373) containing a 4-chlorophenyl group have been docked with the EGFR tyrosine kinase active site, revealing interactions with key residues like Cys797, Leu792, and Met793. Similarly, other oxazolone derivatives have been docked against the vascular endothelial growth factor receptor (VEGFR), showing good binding affinities. asiapharmaceutics.info

Docking studies on oxazole (B20620) compounds have also explored their potential as inhibitors of the heme-binding protein from Porphyromonas gingivalis. nih.gov These studies suggest that the oxazole scaffold can serve as a basis for designing inhibitors for various protein targets. Based on these findings for structurally related molecules, it can be inferred that 2(3H)-Oxazolone, 5-(4-chlorophenyl)- may also interact with a range of biological targets, and molecular docking would be a primary tool to explore these potential interactions.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| 2(3H)-Oxazolone, 5-(4-chlorophenyl)- |

| (3-(4-chlorophenyl)-4,5-dihydroisoxazol-5-yl)methyl benzenesulfonate |

| 1,3,4-oxadiazole |

| EGFR tyrosine kinase |

| Vascular endothelial growth factor receptor (VEGFR) |

Binding Affinity Predictions and Interaction Mapping

Computational docking studies are instrumental in predicting the binding affinities and mapping the potential interactions of ligands with biological targets. While specific docking studies for 2(3H)-Oxazolone, 5-(4-chlorophenyl)- are not extensively documented in publicly available literature, valuable insights can be drawn from studies on structurally analogous compounds, such as 1,3,4-oxadiazole derivatives bearing a 5-(4-chlorophenyl) substituent. These studies help in postulating the potential binding modes and key interactions that 2(3H)-Oxazolone, 5-(4-chlorophenyl)- might engage in.

Molecular docking simulations performed on 2-(4-chlorophenyl)-5-aryl-1,3,4-oxadiazole analogues against the epidermal growth factor receptor (EGFR) tyrosine kinase, a significant cancer target, have revealed specific binding interactions within the active site. In these simulations, the 4-chlorophenyl group plays a crucial role in anchoring the ligand within a hydrophobic pocket. The oxadiazole ring, a close bioisostere of the oxazolone ring, has been observed to lie in proximity to key amino acid residues such as Leu792 and Met793. Furthermore, the para-substituted phenyl ring has been shown to interact with residues like Cys797. These interactions are predominantly hydrophobic and contribute significantly to the binding affinity.

The docking scores for these related compounds, which are a measure of the predicted binding affinity, have been reported in the range of -5.2 to -5.5 kcal/mol. Although these values are specific to the studied oxadiazole analogues and the EGFR tyrosine kinase target, they provide a reasonable estimate for the potential binding energy of 2(3H)-Oxazolone, 5-(4-chlorophenyl)- with similar protein targets. The interaction mapping for these analogous compounds highlights the importance of the 4-chlorophenyl moiety and the heterocyclic core in establishing a stable binding pose.

Table 1: Predicted Binding Interactions of Structurally Similar Compounds

| Target Protein | Key Interacting Residues | Type of Interaction | Reference |

|---|---|---|---|

| EGFR Tyrosine Kinase | Cys797, Leu792, Met793 | Hydrophobic |

It is important to note that these are predictive models based on structurally related molecules. The actual binding affinity and interaction map of 2(3H)-Oxazolone, 5-(4-chlorophenyl)- would need to be confirmed through dedicated computational and experimental studies.

In Silico Toxicity Prediction and Risk Assessment

Studies on various N-aryl-1,3,4-oxadiazole analogues have predicted a generally safe toxicity profile, with many compounds falling into Class IV of the toxicity scale. nih.gov This classification suggests a low level of acute toxicity. Acute oral toxicity studies on certain 2,4-substituted oxazolone derivatives have also indicated no lethal effects at tested doses, further supporting the potential for a low toxicity profile for this class of compounds. researchgate.net

Computational tools for toxicity prediction, such as those that analyze for structural alerts (fragments of a molecule known to be associated with toxicity), can provide further insights. The 4-chlorophenyl group is a common moiety in many pharmaceutical compounds and is not typically associated with high toxicity, although its metabolic pathways can sometimes lead to reactive intermediates. The oxazolone ring itself is a versatile scaffold in medicinal chemistry and is not inherently considered a toxicophore. researchgate.net

Table 2: In Silico Toxicity Prediction Profile (Inferred from Related Compounds)

| Toxicity Endpoint | Predicted Outcome | Confidence Level | Reference |

|---|---|---|---|

| Mutagenicity | Not likely to be mutagenic | Medium | nih.gov |

| Carcinogenicity | Not likely to be carcinogenic | Medium | nih.gov |

| Immunotoxicity | Low risk | Medium | nih.gov |

These predictions are based on data from structurally similar compounds and should be interpreted with caution. Definitive risk assessment would require specific in silico and subsequent in vitro and in vivo toxicological evaluations of 2(3H)-Oxazolone, 5-(4-chlorophenyl)-.

Pharmacokinetic and Pharmacodynamic (ADME) Prediction

The absorption, distribution, metabolism, and excretion (ADME) properties of a compound are crucial for its development as a potential therapeutic agent. In silico ADME predictions for 2(3H)-Oxazolone, 5-(4-chlorophenyl)- can be estimated based on computational studies of analogous structures, particularly 1,3,4-oxadiazole derivatives.

Computational analyses using software like SwissADME on structurally related compounds have shown that they generally exhibit favorable drug-like properties. nih.gov These compounds are often predicted to have good gastrointestinal absorption and to comply with Lipinski's rule of five, which is a set of guidelines to evaluate the druglikeness of a chemical compound.

Key ADME parameters for a compound like 2(3H)-Oxazolone, 5-(4-chlorophenyl)- would be predicted as follows, based on data from similar molecules:

Molecular Weight (MW): Expected to be under 500 g/mol , which is favorable for oral bioavailability.

LogP (lipophilicity): Predicted to be in a range suitable for membrane permeability (typically between 1 and 3).

Hydrogen Bond Donors (HBD) and Acceptors (HBA): The oxazolone structure would have a low number of HBDs and HBAs, which is beneficial for crossing biological membranes.

Number of Rotatable Bonds (nRotB): A low number of rotatable bonds suggests a degree of conformational rigidity, which can be advantageous for binding to a target.

Table 3: Predicted ADME Properties of 2(3H)-Oxazolone, 5-(4-chlorophenyl)- (Based on Analogous Compounds)

| ADME Parameter | Predicted Value | Compliance with Lipinski's Rule of Five | Reference |

|---|---|---|---|

| Molecular Weight ( g/mol ) | < 500 | Yes | nih.gov |

| LogP | 2.5 - 3.5 | Yes | nih.gov |

| Hydrogen Bond Donors | ≤ 1 | Yes | nih.gov |

| Hydrogen Bond Acceptors | ≤ 3 | Yes | nih.gov |

| Number of Rotatable Bonds | ≤ 4 | Yes | nih.gov |

These in silico predictions suggest that 2(3H)-Oxazolone, 5-(4-chlorophenyl)- is likely to possess good oral bioavailability and drug-like properties. However, these are theoretical predictions and would need to be validated through experimental ADME studies.

Biological Activities and Mechanistic Investigations of 2 3h Oxazolone, 5 4 Chlorophenyl and Its Analogs

In Vitro Assessment of Antimicrobial Potency

The antimicrobial potential of heterocyclic compounds, including oxazolone (B7731731) derivatives, has been a subject of extensive research. researchgate.net These scaffolds are recognized as important synthons for developing new therapeutic agents. researchgate.net Analogs of 2(3H)-oxazolone, 5-(4-chlorophenyl)- have demonstrated a range of antimicrobial activities, which are detailed below.

Derivatives of the 5(4H)-oxazolone nucleus exhibit significant antibacterial properties against a wide array of both Gram-positive and Gram-negative bacteria. mdpi.comresearchgate.net A novel series of 5(4H)-oxazolone-based-sulfonamides (OBS) showed promising broad-spectrum antibacterial activity. mdpi.com Among the tested compounds, certain derivatives with specific substitutions on the phenyl ring, such as 4-methoxy and 4-nitro groups, were identified as particularly potent. mdpi.com

The investigation into the mechanisms of action suggests that these compounds may not only inhibit bacterial growth but also interfere with bacterial virulence, a system regulated by quorum sensing (QS). mdpi.comnih.gov Certain oxazolone sulfonamide derivatives have been shown to significantly reduce the formation of biofilms and diminish the production of key virulence factors. nih.gov Examples include the inhibition of staphyloxanthin pigment in Staphylococcus aureus and pyocyanin (B1662382) in Pseudomonas aeruginosa. mdpi.comnih.gov In silico studies support these findings, indicating that these oxazolone derivatives can bind to and hinder QS receptors, thereby disrupting the signaling system that controls bacterial virulence. nih.gov

Another proposed mechanism for related heterocyclic structures involves the disruption of essential cellular processes. For instance, diarylurea analogs containing a benzothiazole (B30560) nucleus, which share structural similarities, are thought to act by perturbing microbial fatty acid synthesis and the formation of the cell membrane. mdpi.com Similarly, some 1,3-oxazol-5(4H)-one derivatives have demonstrated activity primarily against Gram-positive bacterial strains. nih.gov

| Compound | Substitution | S. aureus | B. subtilis | E. coli | P. aeruginosa |

|---|---|---|---|---|---|

| 9a | Unsubstituted Phenyl | 4 | 8 | 8 | 16 |

| 9b | 4-Methoxy | 2 | 4 | 4 | 8 |

| 9c | 4-Methyl | 4 | 8 | 8 | 16 |

| 9e | 4-Chloro | 4 | 8 | 8 | 16 |

| 9f | 4-Nitro | 2 | 4 | 4 | 8 |

In addition to antibacterial effects, oxazolone analogs have been evaluated for their antifungal potency. mdpi.com Studies have shown that specific 5(4H)-oxazolone-based sulfonamides possess strong antifungal activity. mdpi.com For example, one derivative, compound 9h, exhibited potent inhibition against both Aspergillus niger and Candida albicans, with Minimum Inhibitory Concentration (MIC) values of 4 and 2 µg/mL, respectively. mdpi.com Another analog, 2-(4-chlorophenyl)-1,2-benzisoselenazol-3(2H)-one, also strongly inhibited the growth of fungal strains such as Saccharomyces cerevisiae and Candida albicans. nih.gov

The proposed mechanisms for antifungal action are generally centered on the disruption of fungal cell integrity and essential metabolic pathways. ebsco.comnih.gov Key mechanisms employed by various antifungal agents include the inhibition of ergosterol (B1671047) synthesis, which is a critical component of the fungal cell membrane, or direct interaction with membrane sterols, leading to pore formation and cell lysis. ebsco.comnih.gov Other pathways involve the inhibition of macromolecular synthesis, such as RNA metabolism, or the disruption of cell wall synthesis. ebsco.com While the exact mechanisms for oxazolone analogs are still under investigation, it is plausible that they act by targeting these unique and essential components of fungal cells. nih.gov

| Compound | Aspergillus niger | Candida albicans |

|---|---|---|

| 9c | 8 | 4 |

| 9h | 4 | 2 |

| 9k | 16 | 8 |

Anti-inflammatory Response Pathways and Molecular Interactions

Oxazolone and its derivatives have been identified as having significant anti-inflammatory properties. nih.govnih.gov The structural framework of these compounds, particularly the integration of a pyrrole (B145914) core and a 4-chlorophenyl substituent, is associated with anti-inflammatory activity. nih.gov

A primary mechanism underlying the anti-inflammatory effects of many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of pro-inflammatory prostaglandins. nih.gov Several analogs of 2(3H)-oxazolone, 5-(4-chlorophenyl)- have been investigated for their COX-inhibitory potential. nih.govgoogle.com

Certain novel oxazolone and imidazolone (B8795221) derivatives have shown promising anti-inflammatory activity that is linked to their ability to inhibit COX enzymes. nih.gov For example, a pyrrole-containing compound, 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid, was structurally inspired by the selective COX-2 inhibitor celecoxib. nih.gov The presence of a propionic acid moiety in its structure is a common feature in many NSAIDs and suggests a potential for COX inhibition. nih.gov Furthermore, patents have been filed for 2-(3H)-oxazolone derivatives specifically for their use as COX-2 inhibitors. google.com Studies on structurally related 1,5-diarylpyrazoles and diarylisoxazoles have also identified selective inhibitors of COX-2 and COX-1, respectively, providing further evidence that this class of heterocyclic compounds can effectively target the COX pathway. nih.govresearchgate.net

| Compound | % Inhibition of Carrageenan-Induced Paw Edema |

|---|---|

| 4a | 80.56% |

| 4d | 90.08% |

| 4g | 85.11% |

| 4n | 75.43% |

| Celecoxib (Reference) | 70.33% |

Beyond direct enzymatic inhibition, oxazolone analogs can modulate complex intracellular signaling cascades that are crucial to the inflammatory response. Research has shown that these compounds can influence the production and activity of key inflammatory cytokines. For instance, repeated administration of the pyrrole derivative 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid led to a significant decrease in the pro-inflammatory cytokine tumor necrosis factor-alpha (TNF-α). nih.gov Interestingly, the same study observed a significant increase in the anti-inflammatory cytokine transforming growth factor-beta 1 (TGF-β1), suggesting a dual role in suppressing inflammation and promoting resolution. nih.gov

Other signaling pathways are also implicated. Triazole derivatives have been found to exert anti-inflammatory effects by repressing the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) signaling pathways. mdpi.com These pathways are central regulators of the expression of many pro-inflammatory genes, including those for TNF-α and interleukin-6 (IL-6). mdpi.com Additionally, some studies suggest that oxazole (B20620) structures may interact with the aryl hydrocarbon receptor (AhR) pathway, which plays a role in modulating mucosal immune responses and inflammation. nih.gov

Investigation of Analgesic and Antinociceptive Molecular Actions

The anti-inflammatory properties of oxazolone derivatives are often accompanied by analgesic and antinociceptive effects. Various animal models have been used to demonstrate the pain-relieving potential of these compounds.

Derivatives of 5-(4-chlorophenyl)-2-(morpholin-4-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, an analog structure, produced significant antinociceptive effects in both the hot plate test (thermal pain) and the writhing test (chemical pain) in mice. nih.gov These effects were observed without impacting motor coordination, indicating a specific action on nociceptive pathways. nih.gov Similarly, novel oxazolones and imidazolones have been identified as potential analgesic candidates. nih.gov

The molecular actions contributing to these effects are believed to be multifaceted. The reduction of prostaglandin (B15479496) E2 levels, as seen with some 1,3,4-oxadiazole (B1194373) derivatives, points towards an analgesic mechanism linked to COX inhibition, which reduces the sensitization of nociceptors. mdpi.com Other related compounds, such as [(3-chlorophenyl)piperazinylpropyl]pyridazinones, have demonstrated potent antinociceptive properties with an efficacy comparable to morphine in the hot-plate test. scispace.com The mechanism for these latter compounds is suggested to involve the modulation of noradrenergic and/or serotoninergic systems, indicating that oxazolone analogs may influence multiple pain signaling pathways. scispace.com

| Compound | Hot Plate Test | Writhing Test |

|---|---|---|

| T-100 | Effective | Effective |

| T-102 | Effective | Effective |

| T-103 | Effective (Short-lasting) | Effective |

| T-104 | Effective (Short-lasting) | Effective |

Receptor Binding and Signaling Pathway Interference

The 2(3H)-oxazolone scaffold and its bioisosteric relative, 2(3H)-benzoxazolone, are recognized as "privileged scaffolds" in medicinal chemistry, capable of interacting with a variety of biological receptors. researchgate.netnih.gov Analogs of 2(3H)-oxazolone have shown significant affinity for several key neuroreceptors.

Notably, a series of 4-aryl-5-[ω-(4-aryl-1-piperazinyl)alkyl]-2(3H)-oxazolones demonstrated potent neuroleptic (antipsychotic) activity in animal models. nih.gov The pharmacological profile of these compounds, which was comparable to or, in some aspects, superior to established antipsychotics like chlorpromazine, strongly suggests an interaction with central nervous system receptors, particularly dopamine (B1211576) receptors which are the primary targets for neuroleptic agents. nih.gov While specific binding affinities for these exact oxazolone derivatives were not detailed, the 2(3H)-benzoxazolone template has been successfully used to develop high-affinity ligands for both dopaminergic (D2 and D4) and serotoninergic (5-HT1A and 5-HT2A) receptors. nih.gov

Further supporting the role of the 5-aryl substitution pattern in receptor targeting, a study on a related isoxazole (B147169) compound, 5-(4-chlorophenyl)-4-methyl-3-(1-(2-phenylethyl)piperidin-4-yl)isoxazole, identified it as a potent and selective antagonist for the human dopamine D4 receptor. nih.gov

In addition to monoamine receptors, research into bioisosteric benzoxazolone derivatives has revealed interactions with glutamate (B1630785) receptors. Tricyclic tetrahydrooxazolo[4,5‐h]‐ d-nb.infobenzazepin‐9‐ols, designed as benzoxazolone bioisosteres of known NMDA receptor antagonists, showed significant binding affinity for the GluN2B subunit of the NMDA receptor. d-nb.inforesearchgate.net One derivative, in particular, displayed a high affinity with a Ki value of 88 nM. d-nb.inforesearchgate.net This indicates that the oxazolone core can be effectively incorporated into pharmacophores targeting the ionotropic glutamate receptor system.

Neurochemical Modulation

The interaction of 5-(4-chlorophenyl)-2(3H)-oxazolone analogs with specific neuroreceptors leads to the modulation of neurochemical pathways. The neuroleptic activity observed in 5-piperazinylalkyl-2(3H)-oxazolone derivatives is a clear indicator of their ability to interfere with dopaminergic neurotransmission. nih.gov In rodent models, these compounds were effective in counteracting apomorphine-induced stereotyped behavior, a classic test for dopamine receptor antagonism. nih.gov One of the lead compounds from this series exhibited a longer duration of action and a reduced propensity to induce catalepsy compared to reference drugs, suggesting a more favorable modulation of the dopamine system with potentially fewer extrapyramidal side effects. nih.gov

The binding of benzoxazolone analogs to the GluN2B subunit of the NMDA receptor also points to significant neurochemical modulation. d-nb.infod-nb.info As negative allosteric modulators, these compounds can inhibit ion flux through the NMDA receptor channel, a key process in regulating synaptic plasticity, learning, and memory. d-nb.info An antagonist of this receptor, the 4-phenylbutyl derivative, demonstrated an 80% inhibition of ion flux at a concentration of 1 µM in two-electrode voltage clamp experiments. d-nb.inforesearchgate.net This modulation of glutamate signaling highlights a therapeutic potential for conditions involving excitotoxicity.

Exploration of Anticancer Modulatory Effects in Cellular Models

Recent investigations have highlighted the potential of the oxazolone scaffold in the development of novel anticancer agents. biointerfaceresearch.comnih.gov Derivatives incorporating this moiety have demonstrated significant cytotoxic and antiproliferative effects against various human tumor cell lines.

Cellular Pathway Disruption

The anticancer effects of bioactive compounds are often rooted in their ability to disrupt critical cellular signaling pathways that govern cell proliferation, survival, and apoptosis. nih.gov Key pathways frequently dysregulated in cancer include the PI3K/Akt/mTOR and the mitogen-activated protein kinase (MAPK) cascades. nih.govnih.gov

The oxazolone ring itself has been shown to influence these pathways. In a study of skin inflammation, oxazolone treatment led to the sustained activation of both p38 MAPK and its downstream effector, MAPKAP kinase 2 (MK2). nih.gov While this study focused on inflammation, it directly implicates the oxazolone structure in the modulation of the p38 MAPK pathway, a crucial regulator of cell stress, apoptosis, and cytokine production that is often a target in cancer therapy. nih.gov The development of inhibitors for p38 MAPK is an active area of cancer research, with various heterocyclic compounds being explored for this purpose. mdpi.comresearchgate.net

Furthermore, a novel series of 5(4H)-oxazolone-based sulfonamides has been synthesized and evaluated for anticancer activity. nih.gov Compounds from this series displayed good activity against liver (HepG2) and prostate (PC3) cancer cell lines. nih.gov While the exact pathways modulated by these specific compounds were not fully elucidated in the study, the inhibition of critical survival pathways like PI3K/Akt is a common mechanism for inducing cancer cell death. nih.gov The disruption of such pathways typically leads to the downregulation of anti-apoptotic proteins (like Bcl-2) and the activation of pro-apoptotic factors, ultimately leading to programmed cell death. nih.govnih.gov

Programmed Cell Death (Apoptosis) Induction Mechanisms

A primary goal of many anticancer therapies is the selective induction of apoptosis in tumor cells. Apoptosis is a highly regulated process involving a cascade of molecular events, often initiated by either intrinsic (mitochondrial) or extrinsic (death receptor) pathways. A key event in the intrinsic pathway is the release of cytochrome c from the mitochondria, which triggers the activation of a cascade of cysteine proteases known as caspases. nih.govnih.govresearchgate.net

Studies on 5(4H)-oxazolone-based sulfonamide derivatives have provided evidence of their ability to induce apoptosis in cancer cells. In one study, treatment of pancreatic cancer cells with these compounds led to a dose-dependent increase in the activation of caspases 3 and 7, which are key executioner caspases responsible for dismantling the cell during apoptosis. Another study on a 1,2,4-triazole (B32235) derivative bearing a 4-chlorophenyl group demonstrated the induction of apoptosis in melanoma cells, as confirmed by Annexin-V/PI flow cytometry analysis. researchgate.net This finding suggests that the 5-(4-chlorophenyl) substitution pattern may contribute favorably to the pro-apoptotic activity of heterocyclic compounds.

The cytotoxic effects of these oxazolone analogs have been quantified in various cancer cell lines, with IC₅₀ values indicating their potency.

| Compound | Substitution Pattern | HepG2 (Liver Cancer) IC₅₀ (µg/mL) | PC3 (Prostate Cancer) IC₅₀ (µg/mL) |

|---|---|---|---|

| 9b | (E)-N-(2-(4-(4-Methoxybenzylidene)-5-oxo-4,5-dihydrooxazol-2-yl)phenyl)-4-methylbenzenesulfonamide | 8.53 | >50 |

| 9f | (E)-N-(2-(4-(3,4,5-Trimethoxybenzylidene)-5-oxo-4,5-dihydrooxazol-2-yl)phenyl)-4-methylbenzenesulfonamide | 6.39 | >50 |

| 9k | (E)-N-(2-(4-(4-(Dimethylamino)benzylidene)-5-oxo-4,5-dihydrooxazol-2-yl)phenyl)-4-methylbenzenesulfonamide | >50 | 7.27 |

Antioxidant Mechanisms and Free Radical Scavenging Properties

Reactive oxygen species (ROS), such as superoxide (B77818) anion (O₂•⁻) and hydroxyl radical (OH•), are highly reactive molecules generated during normal metabolic processes. nih.gov An imbalance between ROS production and the body's antioxidant defenses leads to oxidative stress, which can damage cellular components and contribute to various diseases. nih.gov Antioxidants mitigate this damage by neutralizing these reactive species. researchgate.net

In Vitro Assays for Reactive Oxygen Species Neutralization

The antioxidant potential of chemical compounds is frequently evaluated using in vitro assays that measure their ability to scavenge stable free radicals. The most common of these are the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. nih.govnih.govresearchgate.netmdpi.com In the DPPH assay, an antioxidant compound donates a hydrogen atom to the purple-colored DPPH radical, reducing it to the yellow-colored diphenylpicrylhydrazine, with the change in absorbance measured spectrophotometrically. mdpi.com The ABTS assay involves the generation of the blue-green ABTS radical cation (ABTS•+), which is then reduced by the antioxidant, causing a loss of color. nih.gov

Derivatives of the closely related 2(3H)-benzoxazolone scaffold have been shown to possess significant antioxidant activity in these assays. A study on a series of 5-chloro-2(3H)-benzoxazolone-3-alkananilide derivatives demonstrated effective radical scavenging capabilities. asianpubs.org The activity was found to be dependent on the substitution pattern on the N-phenyl ring of the anilide portion of the molecule. asianpubs.org

| Compound | Substituent on N-phenyl ring | DPPH Scavenging IC₅₀ (µM) | ABTS Scavenging IC₅₀ (µM) |

|---|---|---|---|

| 3 | 2-chloro | 32.89 | 20.67 |

| 4 | 3-chloro | 29.28 | 17.27 |

| 5 | 4-chloro | 25.68 | 15.77 |

| 6 | 4-methoxy | 18.98 | 11.08 |

| Ascorbic Acid (Standard) | N/A | 22.14 | 13.62 |

Other studies on different classes of 5(4H)-oxazolones have also demonstrated their ability to inhibit lipid peroxidation, which is another crucial in vitro measure of antioxidant efficacy that assesses the ability of a compound to protect lipids from oxidative damage by free radicals. nih.gov

Cellular Protection Against Oxidative Stress

The oxazolone scaffold is recognized as an important structural motif in drug discovery, with various derivatives exhibiting a wide range of pharmacological applications, including antioxidant activity. Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in the pathogenesis of numerous diseases. Consequently, compounds with the ability to mitigate oxidative damage are of significant scientific interest.

Research into 4-(substituted benzylidene)-2-(substituted phenyl)oxazol-5(4H)-one derivatives has provided insights into their potential as antioxidant agents. One study investigating a series of these compounds found that their antioxidant activity was evaluated based on the inhibition of lipid peroxidation and their effects on the hepatic cytochrome P450-dependent ethoxyresorufin-O-deethylase (EROD) enzyme in rats in vitro. nih.gov While this study did not specifically test 2(3H)-Oxazolone, 5-(4-chlorophenyl)-, it did include analogs with substitutions on the phenyl rings. For instance, the analog 4-(2,4-Difluorobenzylidene)-2-p-tolyloxazole-5(4H)-on demonstrated significant inhibition of microsomal EROD activity, suggesting that the oxazolone core contributes to antioxidant potential. nih.gov

Another study on 4-substituted-2-phenyloxazol-5(4H)-ones reported on their in vitro anti-lipid peroxidation activity. nih.gov This research highlighted that the nature of the substituent on the aryl ring can influence the antioxidant capacity. Although specific data for the 5-(4-chlorophenyl) substitution is not provided, the general findings support the notion that the oxazolone ring system is a promising scaffold for the development of compounds with cellular protective effects against oxidative stress. The mechanism of action is believed to involve the scavenging of free radicals, thereby preventing cellular damage. nih.govqu.edu.qa

Table 1: Antioxidant Activity of Selected Oxazolone Analogs Note: This table is based on data for structural analogs of 2(3H)-Oxazolone, 5-(4-chlorophenyl)- and does not include data for the specific compound.

| Compound Analog | Assay | Observed Activity | Reference |

|---|---|---|---|

| 4-(2,4-Difluorobenzylidene)-2-p-tolyloxazole-5(4H)-on | Microsomal EROD Activity Inhibition | 89% inhibition at 10-3 M | nih.gov |

| 4-Substituted-2-phenyloxazol-5(4H)-ones | Anti-lipid Peroxidation | Strong inhibition observed for various analogs | nih.gov |

Neurological Target Engagement and Related Activities

The central nervous system (CNS) is a primary target for many therapeutic agents. The ability of a compound to interact with specific neurological targets, such as neurotransmitter receptors and enzymes involved in neurotransmitter metabolism, is a key determinant of its potential pharmacological effects.

Serotonin (B10506) and Dopamine Receptor Affinity Profiling

The affinity of ligands for these receptors is often determined through radioligand binding assays, where the test compound's ability to displace a known radiolabeled ligand from the receptor is measured. This provides an inhibition constant (Ki) or a half-maximal inhibitory concentration (IC50), which are indicators of binding affinity.

For instance, studies on various heterocyclic compounds have established that minor structural modifications can significantly alter receptor affinity and selectivity. The presence and position of a chloro substituent on a phenyl ring, as seen in the target compound, is a common feature in many CNS-active drugs and is known to influence binding to aminergic receptors. However, without specific experimental data for 2(3H)-Oxazolone, 5-(4-chlorophenyl)-, any discussion on its serotonin and dopamine receptor affinity remains speculative and would require dedicated pharmacological screening.

Cholinesterase Inhibition Profiling

Cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are key enzymes in the regulation of cholinergic neurotransmission. Inhibition of these enzymes is a primary therapeutic strategy for Alzheimer's disease. The potential of oxazolone derivatives as cholinesterase inhibitors has been an area of active research.

A study on a series of N-substituted-5-chloro-2(3H)-benzoxazolone derivatives investigated their AChE inhibitory activity. scispace.comnih.gov It is important to note that these compounds are benzoxazolones and differ from the target oxazolone. The study found that the 5-chloro-2(3H)-benzoxazolone scaffold demonstrated a range of inhibition against AChE, with the activity being dependent on the nature of the N-substituent. scispace.comnih.gov For example, some derivatives showed significant percentage inhibition at a concentration of 10-3 M. scispace.com

Another investigation focused on (Z)-benzylidene-2-(E)-styryloxazol-5(4H)-ones as inhibitors of human AChE (hAChE). mdpi.comresearchgate.netnih.gov This study is more structurally relevant to the target compound. The research revealed that these oxazolone derivatives could reversibly inhibit hAChE. mdpi.comresearchgate.netnih.gov The inhibitory potency was found to be influenced by the substituents on the benzylidene ring. For instance, an unsubstituted benzylidene ring showed the highest activity, while the introduction of chloro or methoxy (B1213986) groups decreased the inhibitory activity in the tested series. mdpi.com This suggests that the 5-(4-chlorophenyl) substitution in the target compound would likely influence its interaction with the active site of cholinesterases.

Table 2: Cholinesterase Inhibitory Activity of Selected Oxazolone and Benzoxazolone Analogs Note: This table is based on data for structural analogs and related compounds, not 2(3H)-Oxazolone, 5-(4-chlorophenyl)- itself.

| Compound Analog/Related Compound | Target Enzyme | Inhibitory Activity (IC50 / % Inhibition) | Reference |

|---|---|---|---|

| N-substituted-5-chloro-2(3H)-benzoxazolone derivatives | AChE | Range of inhibition (e.g., 80.27% at 10-3 M for most active) | scispace.com |

| (Z)-4-((4-chlorophenyl)methylene)-2-((E)-styryl)oxazol-5(4H)-one | hAChE | IC50 = 15 ± 1 µM | mdpi.comresearchgate.net |

| (Z)-4-benzylidene-2-((E)-styryl)oxazol-5(4H)-one | hAChE | IC50 = 9 ± 1 µM | mdpi.comresearchgate.net |

Structure Activity Relationship Sar Investigations for 2 3h Oxazolone, 5 4 Chlorophenyl Derivatives

Influence of Substituent Variations on Pharmacological Profiles

Systematic modifications of the 5-(4-chlorophenyl)-2(3H)-oxazolone scaffold have demonstrated that the nature and position of various substituents profoundly influence the biological activity of these compounds. Key areas of investigation have included the impact of halogenation, the effects of diverse aromatic and heteroaromatic substitutions at the 5-position, and the role of N-substitution at the 3-position.

Impact of Halogenation (e.g., Chlorine) on Bioactivity

The presence and position of halogen atoms, particularly chlorine, on the phenyl ring at the 5-position of the oxazolone (B7731731) core are significant determinants of bioactivity. While direct SAR studies on a broad range of halogenated analogs of 5-(4-chlorophenyl)-2(3H)-oxazolone are not extensively detailed in the public domain, related research on similar oxazolone scaffolds provides valuable insights.

For instance, in a series of 4-aryl-5-[ω-(4-aryl-1-piperazinyl)alkyl]-2(3H)-oxazolones, a 4-(4-fluorophenyl) substituent was found to be a key feature in a compound with notable neuroleptic activity. This suggests that halogenation on the phenyl ring can be crucial for desired pharmacological effects. In another study on 4-phenyl-oxazol-2-one carboxamides, the introduction of a chlorine atom at the para-position of the phenyl ring was well-tolerated, resulting in a compound with potent inhibitory activity against human acid ceramidase. nih.gov

These findings underscore the importance of the electronic and steric properties conferred by halogen substituents in modulating the interaction of these molecules with their biological targets. The 4-chloro substitution, in particular, is a common feature in many biologically active compounds, often contributing to enhanced binding affinity and improved pharmacokinetic properties.

Effects of Aromatic and Heteroaromatic Substitutions at the 5-Position

The substitution at the 5-position of the 2(3H)-oxazolone ring with various aromatic and heteroaromatic moieties has been a key area of exploration to understand the structural requirements for optimal activity. Research on a series of 5-phenyl- and 5-heteroaryl-oxazol-2-one derivatives as acid ceramidase inhibitors has shown that this position is amenable to a range of substituents. nih.gov

In this study, replacement of the 5-phenyl ring with heteroaromatic groups such as 2- and 4-pyridyl moieties resulted in potent inhibitors. nih.gov Specifically, the 2-pyridyl and 4-pyridyl analogs exhibited high potency, indicating that the nitrogen atom in the heteroaromatic ring can be involved in beneficial interactions with the target enzyme. nih.gov The 3-pyridyl isomer also showed significant activity. nih.gov This suggests that the electronic distribution and hydrogen bonding capabilities of the 5-position substituent are critical for bioactivity.

The following table summarizes the inhibitory potency of various 5-aryl and 5-heteroaryl oxazol-2-one derivatives against human acid ceramidase (hAC).

| 5-Position Substituent | hAC IC50 (µM) |

| Phenyl | 0.070 |

| 2-Pyridyl | 0.025 |

| 3-Pyridyl | 0.070 |

| 4-Pyridyl | 0.018 |

| Data derived from studies on related oxazolone scaffolds. nih.gov |

Role of N-Substitution (N-3) on Biological Response

Modification at the N-3 position of the oxazolone ring has been shown to be a viable strategy for modulating the pharmacological properties of this class of compounds. The introduction of various substituents at this position can influence factors such as potency, selectivity, and pharmacokinetic parameters.

In a study of 5-[4-(benzyloxy)phenyl]-1,3,4-oxadiazol-2(3H)-one derivatives, a related heterocyclic system, N-substitution was found to be crucial for potent and selective inhibition of monoamine oxidase type B (MAO-B). Specifically, the introduction of a 2-cyanoethyl group at the N-3 position resulted in a compound with an IC50 value in the low nanomolar range and high selectivity for MAO-B over MAO-A. nih.gov This highlights the potential for N-substituents to access specific binding pockets or induce conformational changes in the target enzyme that enhance affinity and selectivity. nih.gov

Stereochemical Influences on Biological Activity

Stereochemistry plays a pivotal role in the biological activity of chiral drugs, as enantiomers can exhibit different pharmacological and pharmacokinetic properties. For 5-(4-chlorophenyl)-2(3H)-oxazolone derivatives that possess a stereocenter, typically at the 5-position of the oxazolone ring, the spatial arrangement of substituents can significantly impact their interaction with chiral biological macromolecules such as enzymes and receptors.

Computational Pharmacophore Modeling and Design Strategies

Computational approaches, including pharmacophore modeling and 3D-Quantitative Structure-Activity Relationship (3D-QSAR) studies, are powerful tools for elucidating the key structural features required for the biological activity of a series of compounds and for designing new, more potent molecules.